5-bromo-N-phenylpyridine-2-carboxamide
Overview
Description
5-bromo-N-phenylpyridine-2-carboxamide is an organic compound with the molecular formula C12H9BrN2O. This compound is characterized by a bromine atom attached to the 5th position of the pyridine ring and a phenyl group attached to the nitrogen atom of the carboxamide group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-phenylpyridine-2-carboxamide typically involves the bromination of pyridine derivatives followed by amide formation. One common method includes the halogen-exchange reaction using anhydrous potassium fluoride to produce 5-bromo-2-fluoropyridine . This intermediate can then undergo further reactions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and amide formation reactions. These methods are optimized for high yield and purity, utilizing efficient catalysts and reaction conditions to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-phenylpyridine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as potassium fluoride and other nucleophiles are commonly used.
Suzuki Coupling: Palladium catalysts and boronic acids are employed under mild conditions.
Major Products Formed
Biaryl Compounds: Formed through coupling reactions.
Substituted Pyridines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
5-bromo-N-phenylpyridine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-bromo-N-phenylpyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-fluoropyridine: Similar in structure but with a fluorine atom instead of a phenyl group.
5-bromo-N-methylpyridine-2-carboxamide: Similar but with a methyl group instead of a phenyl group.
Uniqueness
5-bromo-N-phenylpyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromine atom and a phenyl group makes it a versatile compound for various applications in research and industry.
Biological Activity
5-Bromo-N-phenylpyridine-2-carboxamide is an organic compound that has garnered attention for its significant biological activity, particularly in pharmacological applications. This compound features a bromine atom attached to a pyridine ring, which is further substituted with a phenyl group and a carboxamide functional group, contributing to its unique chemical properties and potential therapeutic effects.
Chemical Structure and Properties
The molecular formula of this compound is CHBrNO, with a molecular weight of approximately 280.12 g/mol. The presence of the bromine atom enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets.
The mechanism of action for this compound involves its ability to bind to specific enzymes or receptors, thereby altering their activity. This interaction can lead to various biological effects, including modulation of cell signaling pathways and inhibition of cancer-related processes. The compound has been investigated for its potential as an inhibitor of enzymes involved in cancer pathways, suggesting its role in anticancer therapy.
Antioxidant Activity
Research indicates that derivatives similar to this compound exhibit moderate antioxidant activities. This property is crucial as it can protect cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
Anticancer Properties
Studies have highlighted the potential anticancer properties of this compound. It has been shown to inhibit specific cancer-related enzymes and receptors, suggesting its application in cancer treatment strategies. For example, the compound may target pathways involved in tumor growth and metastasis.
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. It may modulate inflammatory responses by interacting with relevant biological macromolecules, thus presenting another avenue for therapeutic application.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other structurally similar compounds. The following table summarizes key features and unique properties:
Compound Name | Structure Features | Unique Properties |
---|---|---|
5-Bromo-N-methylpyridine-2-carboxamide | Methyl group instead of phenyl | Potentially different biological activity |
4-Bromo-N-phenylpyridine-2-carboxamide | Bromine at position 4 | Altered electronic properties |
N-(4-Bromophenyl)pyridine-3-carboxamide | Different position of carboxamide | Variability in reactivity |
These comparisons illustrate how variations in substitution patterns can affect both chemical behavior and biological activity, emphasizing the importance of structural nuances in medicinal chemistry.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Antioxidant Activity Study : A bioassay revealed that certain derivatives exhibited moderate antioxidant activities, indicating potential protective effects against oxidative stress-related diseases.
- Anticancer Research : Investigations into the compound's inhibitory effects on cancer-related enzymes have shown promising results, suggesting its viability as a lead compound in cancer drug development.
- Inflammation Modulation : Research exploring the anti-inflammatory effects demonstrated that the compound could influence inflammatory pathways, making it a candidate for further therapeutic exploration.
Properties
IUPAC Name |
5-bromo-N-phenylpyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O/c13-9-6-7-11(14-8-9)12(16)15-10-4-2-1-3-5-10/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEVZDWMTJNQKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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